

Application Note: High-Efficiency Solid-Phase Synthesis of H-Orn-Orn-Orn-OH

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Compound of Interest

Compound Name: *H-Orn-Orn-Orn-OH*

CAS No.: 40681-82-1

Cat. No.: B1416628

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Abstract & Strategic Overview

The synthesis of homo-oligomers containing non-proteinogenic amino acids, such as Tri-Ornithine (**H-Orn-Orn-Orn-OH**), presents unique challenges distinct from standard peptide synthesis. Ornithine (Orn), a homolog of Lysine with a shorter side chain (

-amine), is highly polar and cationic. While the synthesis itself is manageable using standard Fmoc chemistry, the primary hurdles lie in resin loading efficiency, preventing lactamization, and purification of the highly hydrophilic product.

This protocol details a robust Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy using 2-Chlorotrityl Chloride (2-CTC) resin. We prioritize 2-CTC over Wang resin to eliminate racemization during the critical first-residue loading and to suppress diketopiperazine (DKP) formation.

Key Technical Challenges & Solutions

Challenge	Technical Solution	Mechanism
C-Terminal Racemization	Use 2-Chlorotryl Chloride Resin	Steric bulk of the trityl linker prevents base-catalyzed racemization during loading.
Side-Chain Orthogonality	Fmoc-Orn(Boc)-OH	Boc protection on the -amine is stable to Fmoc removal (Piperidine) but cleaves in TFA.
Purification Retention	Ion-Pairing C18 HPLC	The final product is extremely polar; 0.1% TFA is essential to form hydrophobic ion pairs for C18 retention.

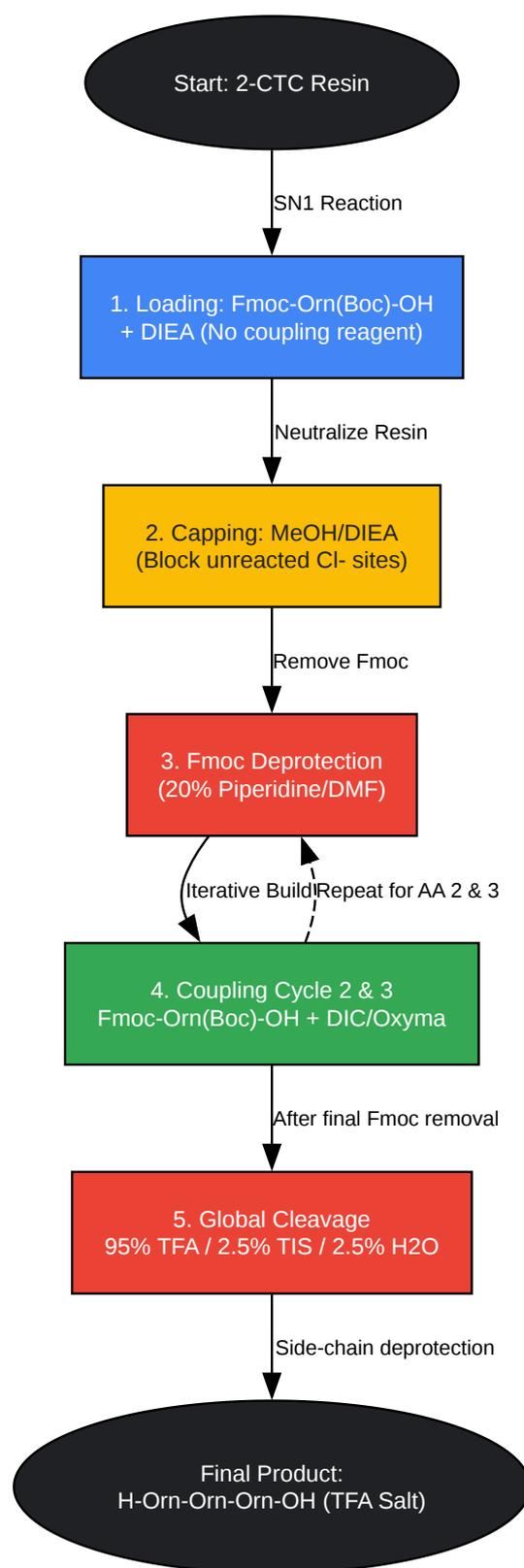
Chemical Logic & Workflow

The synthesis follows a linear build from C-terminus to N-terminus. The choice of Fmoc-Orn(Boc)-OH is critical. The

-amine is protected by Fmoc (base-labile), while the side-chain

-amine is protected by Boc (acid-labile).^[1] This ensures the side chain remains inert until the final global deprotection.

Synthesis Pathway Visualization



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Figure 1: Step-by-step workflow for the synthesis of Tri-Ornithine on 2-CTC resin.

Materials & Reagents

- Resin: 2-Chlorotrityl Chloride Resin (100-200 mesh, substitution ~1.0-1.6 mmol/g).
- Amino Acid: Fmoc-Orn(Boc)-OH (3.0 equivalents relative to resin loading).
- Coupling Reagents:
 - DIC (Diisopropylcarbodiimide).
 - Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) – Preferred over HOBt for safety and efficiency.
- Solvents: DMF (Peptide grade), DCM, Methanol.
- Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Detailed Experimental Protocol

Phase A: Resin Loading (The Critical Step)

Rationale: Loading the first amino acid onto 2-CTC resin requires basic conditions but no activation agents (like HBTU/HATU) to prevent racemization of the C-terminal Cysteine (or in this case, Ornithine).

- Swell Resin: Place 2-CTC resin (e.g., 0.5 g) in a fritted reaction vessel. Swell in dry DCM (5 mL) for 20 minutes. Drain.
- Prepare Loading Solution: Dissolve Fmoc-Orn(Boc)-OH (0.6 eq relative to resin capacity—deliberately low loading to prevent aggregation) in DCM (5 mL). Add DIEA (4.0 eq).
 - Note: Do not use DMF here if possible; DCM promotes better swelling of 2-CTC and SN1 reaction kinetics.
- Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.
- Capping (Endcapping): Add Methanol (1 mL) and DIEA (1 mL) directly to the reaction mixture. Agitate for 20 minutes.

- Why: Methanol reacts with remaining active chloride sites to form methyl ether, preventing unreacted resin sites from reacting with subsequent amino acids.
- Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: Peptide Assembly (Iterative Cycles)

Perform the following cycle for the 2nd and 3rd Ornithine residues.

- Fmoc Deprotection:
 - Treat resin with 20% Piperidine in DMF (5 mL) for 5 minutes. Drain.
 - Treat again with fresh 20% Piperidine in DMF for 10 minutes. Drain.
 - QC Check: The flow-through should absorb UV at 290nm (dibenzofulvene-piperidine adduct).
 - Wash: DMF (5x), DCM (3x), DMF (3x).
- Coupling Activation (DIC/Oxyma):
 - Dissolve Fmoc-Orn(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
 - Add DIC (3.0 eq).
 - Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).
- Coupling Reaction:
 - Add activated mixture to the resin.[6] Agitate for 45–60 minutes.
 - Validation: Perform a Kaiser Test (Ninhydrin).[1]
 - Blue beads: Incomplete coupling (Repeat step).
 - Yellow/Colorless beads: Complete coupling (Proceed).

Phase C: Final Cleavage & Isolation

Rationale: Ornithine side chains are protected with Boc, which is acid-labile.[1] High TFA concentration is required.

- Final Deprotection: Remove the N-terminal Fmoc group using the standard Piperidine protocol (Phase B, Step 1). Wash thoroughly with DCM to remove all traces of basic piperidine.
- Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O.
- Reaction: Add cocktail to the dried resin. Agitate for 2 hours.
 - Note: The solution will turn slightly yellow. TIS acts as a scavenger for the tert-butyl cations released from the Boc groups.
- Precipitation:
 - Filter the resin and collect the filtrate.
 - Concentrate the filtrate under nitrogen flow to ~1-2 mL.
 - Add cold Diethyl Ether (20 mL) to precipitate the peptide. Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.
- Lyophilization: Dissolve the white pellet in Water/Acetonitrile (1:1) and freeze-dry.

Purification & Analysis Strategy

The resulting **H-Orn-Orn-Orn-OH** is extremely hydrophilic and cationic. Standard C18 gradients often fail to retain it.[7]

HPLC Protocol (Ion-Pairing)

- Column: C18 (or C18-Aq for polar retention).
- Mobile Phase A: Water + 0.1% TFA (Crucial for ion-pairing).
- Mobile Phase B: Acetonitrile + 0.1% TFA.[7]

- Gradient: Start at 0% B (100% Aqueous) and hold for 2-3 minutes, then shallow gradient to 20% B over 20 minutes.
 - Why: The peptide will elute very early (near the void volume) without the initial aqueous hold. The TFA anions pair with the cationic Ornithine side chains, creating a neutral "mask" that allows hydrophobic interaction with the C18 stationary phase.

Analytical Data Expectations

Parameter	Expected Value	Notes
Formula		Tri-Ornithine (Free Base)
Monoisotopic Mass	360.25 Da	
[M+H] ⁺	361.26 Da	Primary signal in ESI-MS
[M+2H] ²⁺	~181.13 Da	Likely observed due to high basicity
Appearance	White fluffy powder	Hygroscopic (Store with desiccant)

Troubleshooting Guide

Issue: Low Yield / Resin Clumping

- Cause: Aggregation of the growing peptide chain (common in homo-oligomers) or "Delta-Lactam" formation (rare with Boc, but possible if activation is too slow).
- Solution: Switch to ChemMatrix or PEG-PS resin for better swelling. Use Chaotropic salts (e.g., 0.1M LiCl) in the coupling buffer to disrupt hydrogen bonding.

Issue: Product Elutes in Void Volume (HPLC)

- Cause: Peptide is too polar for the column.
- Solution:
 - Use HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[\[8\]](#)

- Switch ion-pairing agent from TFA to HFBA (Heptafluorobutyric acid). HFBA is more hydrophobic and will significantly increase retention on C18.

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